9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine
Brand Name: Vulcanchem
CAS No.: 1613074-59-1
VCID: VC16511500
InChI: InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H
SMILES:
Molecular Formula: C57H40N6
Molecular Weight: 809.0 g/mol

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine

CAS No.: 1613074-59-1

Cat. No.: VC16511500

Molecular Formula: C57H40N6

Molecular Weight: 809.0 g/mol

* For research use only. Not for human or veterinary use.

9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine - 1613074-59-1

Specification

CAS No. 1613074-59-1
Molecular Formula C57H40N6
Molecular Weight 809.0 g/mol
IUPAC Name 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine
Standard InChI InChI=1S/C57H40N6/c1-7-19-41(20-8-1)55-58-56(42-21-9-2-10-22-42)60-57(59-55)43-31-33-48(34-32-43)63-53-37-35-49(61(44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)63)62(46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H
Standard InChI Key FGOWOFSHJNQXGH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1

Introduction

Chemical Structure and Fundamental Properties

The molecular architecture of 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine integrates three key components:

  • A carbazole core providing rigidity and electron-donating capabilities.

  • 4,6-Diphenyl-1,3,5-triazine units acting as electron-accepting moieties.

  • Phenyl substituents at the N3 and N6 positions enhancing solubility and modulating intermolecular interactions.

Table 1: Key Structural and Chemical Properties

PropertyValue/DescriptionSource
CAS Number1613074-59-1
Molecular FormulaC57H40N6
Molecular Weight809.0 g/mol
IUPAC Name9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine
Topological Polar Surface Area98.9 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The triazine-carbazole linkage creates a donor-acceptor system that facilitates charge transfer, a critical feature for TADF emitters. Density functional theory (DFT) calculations reveal a small singlet-triplet energy gap (ΔEST < 0.2 eV), enabling efficient reverse intersystem crossing (RISC) and high photoluminescence quantum yields (PLQY > 80%).

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis follows a three-step protocol:

  • Buchwald-Hartwig Amination: Coupling of 3,6-dibromo-9H-carbazole with diphenylamine to form N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine .

  • Suzuki-Miyaura Coupling: Reaction of the intermediate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid to introduce the phenyl spacer.

  • Cyclocondensation: Attachment of 4,6-diphenyl-1,3,5-triazin-2-yl via nucleophilic aromatic substitution.

Industrial Production

Scalable manufacturing employs continuous flow reactors to enhance yield (≥85%) and purity (≥99.5%). Key challenges include:

  • Purification: Gradient sublimation under high vacuum (10⁻⁶ Torr) removes residual catalysts.

  • Cost Optimization: Replacement of palladium catalysts with nickel-based alternatives reduces expenses by 40%.

Optoelectronic Applications in OLED Technology

Device Architecture and Performance

When incorporated into OLEDs as an emissive layer, the compound exhibits:

ParameterValueDevice StructureSource
External Quantum Efficiency (EQE)32.1%ITO/HIL/HTL/EML/ETL/LiF/Al
Commission Internationale de l'Éclairage (CIE) Coordinates(0.34, 0.41)Green-emitting OLED
Luminance at 1000 cd/m²15,000 hoursAccelerated lifetime test

The TADF mechanism enables 100% exciton utilization by harvesting triplet states through RISC, outperforming traditional fluorescent emitters limited to 25% efficiency.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the triazine ring, forming carboxylic acid derivatives.

  • Reduction: LiAlH₄ in dry ether reduces C=N bonds to CH₂-NH groups, altering emission spectra.

Photochemical Stability

Under AM 1.5G solar irradiation (100 mW/cm²), the compound maintains 95% photoluminescence intensity after 500 hours, attributed to the steric protection provided by phenyl substituents.

Physical and Spectroscopic Characterization

Thermal Properties

PropertyValueMethod
Glass Transition Temp (T₉)215°CDifferential Scanning Calorimetry
Decomposition Temp (Td)410°CThermogravimetric Analysis

Spectral Data

  • UV-Vis: λmax = 378 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) in toluene.

  • Photoluminescence: λem = 520 nm with full-width half-maximum (FWHM) of 60 nm.

Challenges and Future Directions

Research Opportunities

  • Host-Guest Systems: Blending with mCP (N,N'-dicarbazolyl-3,5-benzene) improves EQE to 35%.

  • Blue Emitter Development: Methyl substitution at the carbazole 2-position shifts emission to 470 nm.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator